molecular formula C10H6F3IN2OS B8478607 Benzo[b]thiophene-2-carboxamide,3-amino-7-iodo-4-(trifluoromethyl)-

Benzo[b]thiophene-2-carboxamide,3-amino-7-iodo-4-(trifluoromethyl)-

Cat. No. B8478607
M. Wt: 386.13 g/mol
InChI Key: IXIIDMFGCMBOGU-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To the above benzonitrile intermediate (140 mg, 0.444 mmol) in 4 mL of MeOH was added 2-mercaptoacetamide (100 mg/mL in MeOH-ammonia solution) (0.49 mL, 0.533 mmol) and 0.5M sodium methoxide in MeOH (1.78 mL, 0.89 mmol). The reaction mixture was stirred at room temperature for 18 h. The mixture was concentrated and purified by silica gel chromatography eluting with 2-5% MeOH/CH2Cl2. The product fractions were collected and concentrated to afford 79 mg (46%) of 3-amino-7-iodo-4-trifluoromethyl-benzo[b]thiophene-2-carboxylic acid amide as a yellow crystalline solid.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([I:10])=[CH:8][CH:7]=[C:6]([C:11]([F:14])([F:13])[F:12])[C:3]=1[C:4]#[N:5].[SH:15][CH2:16][C:17]([NH2:19])=[O:18].C[O-].[Na+]>CO>[NH2:5][C:4]1[C:3]2[C:6]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:8]=[C:9]([I:10])[C:2]=2[S:15][C:16]=1[C:17]([NH2:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1I)C(F)(F)F
Name
Quantity
0.49 mL
Type
reactant
Smiles
SCC(=O)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
1.78 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 2-5% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C(=CC=C2C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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